イミドイルハライド

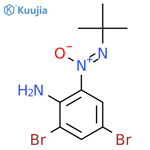

イミドイルハライドは、イミド基(R–C(=NH)–X)を有する有機化合物で、ハロゲン(X)が反応性を制御する特徴を持つ。この構造は、カルボニル炭素の求電子性と窒素の電子供与性による電荷分離を反映し、ナノフィルやアミドへの変換反応において高い反応性を示す。特に、アミンやアルコールとの付加–脱離反応により、多様な誘導体の合成が可能である。医薬品や農薬の合成において中間体として有用であり、立体選択性や官能基導入の効率性に優れる。安定性はハロゲン種に依存し、操作時の注意が必要な場合もある。化学的多様性と反応性のバランスが特徴で、有機合成における重要な構造モティーフとして広く利用される。

関連文献

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

推奨される供給者

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品